2'-O-Methyl-2,5'-anhydrouridine
描述
Structure
3D Structure
属性
IUPAC Name |
11-hydroxy-12-methoxy-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-15-8-7(14)5-4-16-10-11-6(13)2-3-12(10)9(8)17-5/h2-3,5,7-9,14H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEKINQEWXDGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C2COC3=NC(=O)C=CN3C1O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conformational Analysis and Structural Elucidation of 2 O Methyl 2,5 Anhydrouridine and Its Oligonucleotide Incorporations
Impact of 2,5'-Anhydro Linkage on Ribose Sugar Pucker Conformation
The formation of a covalent bond between the C2 and C5' atoms of the furanose ring, known as a 2,5'-anhydro linkage, introduces significant conformational constraints. In standard nucleosides, the ribose sugar exists in a dynamic equilibrium between two primary puckered conformations: C2'-endo (South) and C3'-endo (North). researchgate.net The 2,5'-anhydro linkage dramatically alters this landscape.
NMR studies on duplexes containing 2'-5' linkages have revealed a preference for the C2'-endo sugar pucker conformation, in contrast to the C3'-endo pucker typically observed in standard RNA. nih.gov This conformational shift is a direct consequence of the geometric constraints imposed by the additional covalent bond, which restricts the flexibility of the ribose ring. However, it is noteworthy that while C2'-endo is predominant, some structural variability can still occur, with certain 2'-5' linked residues capable of adopting both C2'-endo and C3'-endo conformations. nih.gov This suggests that the local environment and flanking nucleotide sequences can modulate the conformational preference of the sugar pucker. nih.gov
Influence of 2'-O-Methyl Modification on Nucleoside Conformation and Flexibility
The methylation of the 2'-hydroxyl group of the ribose sugar is a common post-transcriptional modification in various RNA molecules. nih.govwikipedia.org This modification has a profound impact on the sugar pucker equilibrium. Numerous studies have demonstrated that 2'-O-methylation strongly biases the ribose conformation towards the C3'-endo pucker. nih.govnih.govplos.org This preference arises from steric repulsion between the 2'-O-methyl group and adjacent moieties, particularly in the C2'-endo conformation. nih.gov
The stabilization of the C3'-endo conformation by 2'-O-methylation has significant implications for the structure and stability of RNA. It pre-organizes the sugar into the conformation required for an A-form helix, which is the canonical structure of double-stranded RNA. nih.govglenresearch.com This pre-organization reduces the entropic penalty of duplex formation, contributing to the increased thermal stability of 2'-O-methylated RNA duplexes. nih.govmdpi.com The energetic bias in favor of the C3'-endo pucker due to 2'-O-methylation has been estimated to be between 0.1 and 0.8 kcal/mol. nih.govoup.com
The ribose ring in nucleosides is not static but undergoes rapid interconversion between different puckered states. researchgate.net The presence of a 2'-hydroxyl group in RNA allows for a dynamic equilibrium between the C2'-endo and C3'-endo conformations. researchgate.netub.edu This conformational flexibility is crucial for the diverse functions of RNA, allowing it to adopt complex three-dimensional structures. nih.gov
Modifications to the ribose, such as 2'-O-methylation, alter these dynamics. By favoring the C3'-endo pucker, 2'-O-methylation reduces the conformational flexibility of the ribose ring. researchgate.netnih.gov This rigidification can have functional consequences. For example, in the context of the ribosome, 2'-O-methylated nucleotides are thought to help maintain specific distorted RNA conformations necessary for its catalytic activity. nih.gov While reducing flexibility in some contexts, 2'-O-methylation can also increase the abundance and lifetime of alternative, less populated RNA conformational states, thereby modulating the secondary structural ensembles of RNA. nih.govresearchgate.net
Interplay of Anhydro Linkage and 2'-O-Methylation on Overall Nucleoside Structure
The simultaneous presence of a 2,5'-anhydro linkage and a 2'-O-methyl group in 2'-O-Methyl-2,5'-anhydrouridine creates a unique conformational landscape where the influences of both modifications are combined. The 2,5'-anhydro linkage forces the ribose into a conformation that is generally disfavored by the 2'-O-methyl group. As discussed, the anhydro linkage promotes a C2'-endo pucker, while 2'-O-methylation strongly favors a C3'-endo pucker.
The resulting conformation of the ribose ring in this compound would therefore be a compromise between these two opposing forces. The rigidifying effect of the anhydro linkage would likely dominate, locking the sugar in a specific pucker that is a distorted version of the typical C2'-endo or C3'-endo conformations. This constrained conformation would significantly reduce the dynamic flexibility of the nucleoside.
Spatial Orientation of Nucleobase Relative to Ribose Moiety
The spatial orientation of the nucleobase relative to the sugar, described by the glycosidic torsion angle (χ), is another critical determinant of nucleic acid structure. The sugar pucker and the glycosidic torsion angle are often correlated. In general, the C3'-endo pucker is associated with an anti conformation of the nucleobase, while the C2'-endo pucker can accommodate a wider range of χ angles, including both syn and anti.
In this compound, the constrained nature of the bicyclic system formed by the anhydro linkage would severely restrict the rotation around the glycosidic bond. This would lock the uracil (B121893) base into a specific orientation relative to the ribose moiety. The precise angle would be determined by the interplay of the steric constraints of the anhydro bridge and the 2'-O-methyl group.
Structural Determinants for Oligonucleotide Integration and Helical Geometry
The incorporation of a modified nucleotide like this compound into an oligonucleotide would have significant consequences for the resulting helical geometry. The rigid and conformationally constrained nature of this analog would likely act as a structural perturbation.
The preference of the 2'-O-methyl group for an A-form helix would be in conflict with the structural disruptions caused by the 2,5'-anhydro linkage. The increased distance between phosphorus atoms and the altered sugar pucker associated with the anhydro linkage would disrupt the canonical A-form or B-form helical parameters. nih.gov The resulting helix would likely exhibit localized distortions at and around the site of incorporation. These distortions could include changes in helical twist, rise, and slide, as well as a potential kinking of the helical axis. nih.gov
Data Tables
Table 1: Conformational Preferences of Modified Nucleosides
| Modification | Predominant Sugar Pucker | Impact on Flexibility | Reference |
|---|---|---|---|
| 2,5'-Anhydro Linkage | C2'-endo | Reduced | nih.gov |
| 2'-O-Methylation | C3'-endo | Reduced | nih.govnih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Uridine (B1682114) |
| 2'-O-methylcytidine |
| 2'-fluoro-2'-deoxycytidine |
| Arabinofuranosylcytosine |
| 2'-fluoro-arabinofuranosylcytosine |
| 2',2'-difluoro-2'-deoxycytidine |
| N(4),2′-O-dimethylcytidine |
| Dihydrouridine |
| 2,2'-anhydrouridine (B559692) |
| 3'-azido-2',3'-dideoxythymidine |
| 2,3'-anhydrothymidine |
| 2'-amino-2'-deoxyuridine |
| 2'-fluoro-2'-deoxyuridine |
| 2'-phenylseleno-2'-deoxyuridine |
| 5-bromouridine |
| 5-Bromo-2,2'-anhydrouridine |
Biochemical and Molecular Biological Implications of 2 O Methyl 2,5 Anhydrouridine Analogues
Modulation of Nucleic Acid Hybridization Properties
Effect on Duplex Stability and Melting Temperature
The presence of 2'-O-methyl nucleotides in an oligonucleotide sequence generally leads to an increase in the thermal stability of its duplex with a complementary RNA strand. nih.govgenelink.com This enhanced stability is quantified by a higher melting temperature (Tm), which is the temperature at which half of the duplex dissociates into single strands. The 2'-O-methyl modification locks the sugar into an RNA-like C3'-endo conformation, which is favorable for A-form duplex geometry. nih.gov This pre-organization reduces the entropic penalty of hybridization, thus stabilizing the duplex.
The incorporation of a 2'-O-methyl nucleotide into an antisense oligonucleotide can increase the Tm of its duplex with RNA by approximately 1.3°C per modified residue compared to its unmodified DNA counterpart. genelink.com The degree of stabilization can vary depending on the specific modification. For instance, studies comparing different 2'-O-modifications have shown a progressive increase in Tm. A duplex of a 14-mer uridine (B1682114) oligonucleotide with its complementary adenosine (B11128) RNA strand (U14/A14) had a Tm of 24°C. acs.org Methylation of the uridine strand's 2'-OH groups (UOMe14/AOH14) increased the Tm to 36°C. acs.org Further modifications, such as with methoxyethyl (MOE) or cyanoethyl (CE), resulted in even higher Tm values of 40°C and 43°C, respectively. acs.org
Conversely, the effect of 2'-O-methylation on the adenosine strand was less pronounced. A duplex with a modified adenosine strand and an unmodified uridine strand (UOH14/AOMe14) showed a Tm of 24°C, negligible change from the unmodified duplex. acs.org This suggests the stabilizing effect is context-dependent. acs.org Circular dichroism spectra confirm that duplexes containing 2'-O-methyl modifications, such as those with a phosphorothioate (B77711) backbone (Me-S-ODN), form A-form duplexes with complementary RNA. nih.gov The melting temperatures for these duplexes are higher than those of normal DNA-RNA hybrids and significantly higher than phosphorothioate DNA-RNA hybrids (S-ODN-RNA). nih.gov
| Duplex Composition | Melting Temperature (Tm) in °C |
|---|
Thermodynamics of Base Pairing and Stacking Interactions
The enhanced stability of duplexes containing 2'-O-methyl modifications is rooted in favorable thermodynamic changes. The modification influences both the enthalpic (ΔH°) and entropic (ΔS°) contributions to the free energy of hybridization (ΔG°). Molecular dynamics simulations and experimental data show that 2'-O-methyl RNA residues have a different hybridization mechanism compared to other modifications like Locked Nucleic Acids (LNA). nih.gov
While both LNA and 2'-O-methyl RNA favor a C3'-endo sugar pucker, 2'-O-methylated residues are more flexible. nih.gov This flexibility allows them to maintain base-stacking interactions that are nearly identical to those in a standard RNA-RNA duplex. nih.gov In contrast, the more rigid LNA modification can lead to reduced base-pair stacking. nih.gov The primary stabilizing effect of the 2'-O-methyl group comes from the pre-organization of the sugar into the C3'-endo conformation, which reduces the entropic cost of duplex formation.
Experimental measurements indicate that on average, each 2'-O-methyl RNA substitution enhances duplex stability by approximately 0.2 kcal/mol. nih.gov This is a smaller but significant contribution compared to the 1.4 kcal/mol enhancement per LNA substitution. nih.gov Structurally, 2'-O-methyl modifications tend to slightly overwind the RNA duplex, whereas LNA modifications cause an underwinding effect. nih.gov This difference in structural impact highlights the distinct ways these analogues modulate nucleic acid thermodynamics. Furthermore, probes containing modified bases like 5-methyl-2-thiocytidine (B13357519) can bind strongly to target RNA through significant stacking effects. nih.gov
Enzymatic Recognition and Processing
The structural changes induced by 2'-O-methyl modifications have profound consequences for how nucleic acids are recognized and processed by various enzymes. These interactions are critical for the biological activity and therapeutic potential of modified oligonucleotides.
Nuclease Resistance in Oligonucleotides Containing Modified Nucleosides
A primary advantage of 2'-O-methyl modifications is the remarkable resistance they confer to oligonucleotides against degradation by nucleases. nih.govrsc.orggenelink.com Unmodified phosphodiester oligonucleotides can be rapidly degraded in biological fluids, with half-lives as short as 15-20 minutes in living cells. nih.gov The 2'-O-methyl group provides steric hindrance that blocks the access of nuclease active sites to the phosphodiester backbone.
This modification protects against both exonucleases and endonucleases. synoligo.com Oligonucleotides fully modified with 2'-O-methyl groups show significant stability in human serum. researchgate.net For example, when combined with a phosphorothioate backbone, 2'-O-methylated oligonucleotides exhibit a half-life of over 72 hours in 10% fetal bovine serum, whereas the corresponding unmodified phosphodiester oligonucleotide is almost completely degraded within 24 hours. nih.gov This enhanced stability is crucial for applications like antisense therapy, where the oligonucleotide must persist long enough to reach its target. nih.gov Nuclease stability assays using enzymes like snake venom phosphodiesterase have also confirmed the protective effect of these modifications. nih.gov
| Oligonucleotide Type | Half-life |
|---|
Interactions with RNA Polymerases and Reverse Transcriptases
The presence of modified nucleosides can significantly affect the activity and fidelity of nucleic acid polymerases. nih.govsemanticscholar.org During reverse transcription, certain modifications can cause the polymerase to misincorporate nucleotides or to terminate synthesis. For instance, N6-methyladenosine can increase the error rate of some reverse transcriptases. semanticscholar.org
An important consideration for antisense oligonucleotides is their interaction with RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid. While first-generation phosphorothioate oligonucleotides (S-ODNs) are designed to activate RNase H, extensive 2'-O-methyl modification can inhibit this activity. nih.gov Hybrids formed between an RNA target and a 2'-O-methyl-modified oligonucleotide are poor substrates for RNase H. nih.govnih.gov This can be advantageous in applications where target RNA cleavage is not desired, such as in steric blocking of translation or splicing. However, for antisense drugs that rely on RNase H-mediated degradation, "gapmer" designs are often used. These feature a central block of DNA-like, RNase H-competent nucleotides flanked by 2'-O-methyl-modified wings that provide nuclease resistance and target affinity. nih.gov
Studies on reverse transcriptase-associated RNase H have shown that its activity can be inhibited by various RNA molecules, indicating a binding interaction between the enzyme and the RNA template that can be disrupted. nih.gov The fidelity of both RNA polymerases and reverse transcriptases can be affected by base modifications, leading to potential mutations during replication. nih.govsemanticscholar.org For example, N4-methylcytosine modifications can induce G-to-T mutations during reverse transcription by HIV-1 reverse transcriptase. semanticscholar.org
Ligand Binding to Nucleoside-Modifying Enzymes (e.g., Uridine Phosphorylase)
Analogues of 2'-O-Methyl-2,5'-anhydrouridine can act as ligands, specifically as inhibitors, for certain nucleoside-modifying enzymes. A notable example is the interaction with uridine phosphorylase (UPase), an enzyme that plays a key role in pyrimidine (B1678525) metabolism by breaking down uridine into uracil (B121893). nih.gov
A 2,2'-anhydropyrimidine derivative, 2,2'-Anhydro-5-methyluridine (also known as TK-112690), functions as an inhibitor of human uridine phosphorylase. nih.gov By binding to and blocking the activity of UPase, this compound prevents the degradation of uridine, leading to increased plasma levels of uridine. This mechanism is explored for its potential to protect normal tissues from the toxic effects of certain chemotherapeutic agents. nih.gov
In addition to inhibitors, enzymes that specifically process 2'-O-methylated nucleosides have been discovered. A novel 2'-O-methyluridine hydrolase was identified through metagenomic library screening. nih.gov This enzyme is capable of degrading 2'-O-methyluridine, suggesting a metabolic pathway for such modified nucleosides. The discovery of such enzymes opens possibilities for their use in the enzymatic synthesis of 2'-O-methylated nucleosides, which are valuable starting materials for nucleic acid-based drugs. nih.gov
Influence on RNA Secondary and Tertiary Structure
The 2'-O-methyl group directly influences the local conformation of the RNA backbone. It biases the sugar pucker equilibrium towards the C3'-endo conformation, which is the predominant form found in canonical A-form RNA duplexes. nih.govnih.govresearchgate.net This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, thereby stabilizing helical structures. nih.gov The steric repulsion between the 2'-O-methyl group and adjacent phosphate (B84403) and carbonyl groups in the C2'-endo conformation further favors the C3'-endo state. nih.gov This stabilization is not merely a localized effect; it propagates through the RNA molecule, influencing its global fold.
Studies utilizing nuclear magnetic resonance (NMR) on model systems like the HIV-1 transactivation response (TAR) element have demonstrated that 2'-O-methylation can preferentially stabilize alternative secondary structures where the modified nucleotide is paired. nih.govnih.govresearchgate.net This can lead to an increased abundance and lifetime of otherwise transient or "excited" conformational states. nih.govnih.govresearchgate.net The extent of this stabilization is often dependent on the number of 2'-O-methyl modifications and the presence of ions like Mg2+. nih.govnih.gov
| Research Finding | Method | Model System | Impact on RNA Folding |
| Biasing of sugar pucker to C3'-endo | NMR Spectroscopy | Pyrimidine nucleosides and dinucleotides | Favors A-form helical geometry |
| Stabilization of alternative secondary structures | NMR Spectroscopy | HIV-1 TAR element | Increases abundance of excited states |
| Dependence on modification number and Mg2+ | NMR Spectroscopy | HIV-1 TAR element | Enhanced stabilization with more modifications |
The ability of 2'-O-methylation to modulate the energy landscape of RNA folding is critical for the function of many non-coding RNAs, such as small nuclear RNAs (snRNAs) involved in splicing. nih.gov These molecules undergo dynamic conformational changes to perform their catalytic roles. For instance, 2'-O-methyl modifications in the U2-U6 snRNA complex within the spliceosome's active core are thought to facilitate a conformational switch between a three-way and a four-way junction, which is crucial for the proper positioning of pre-mRNA during exon ligation. nih.gov
By stabilizing specific, often transient, conformations, 2'-O-methylation can effectively expand the functional repertoire of an RNA molecule. This has led to the proposal that these modifications act as a form of "epitranscriptomic" control, adding a layer of regulation beyond the primary RNA sequence. nih.gov The stabilization of Z-RNA, a left-handed helical form of RNA, has also been demonstrated through the incorporation of a specially designed 2'-O-methylated guanosine (B1672433) analogue. mdpi.com This highlights the potential of such modifications to induce dramatic shifts in RNA conformation.
| RNA System | Role of 2'-O-Methylation | Functional Consequence |
| U2-U6 snRNA complex | Promotes conformational transition | Aids in correct pre-mRNA positioning for splicing |
| General non-coding RNAs | Stabilizes alternative secondary structures | Expands functional capabilities |
| Z-RNA forming sequences | Dramatically stabilizes Z-conformation | Potential roles in interferon response and viral inhibition |
Role in Ribosomal RNA Modification and Function
Ribosomal RNA (rRNA) is a hotbed of post-transcriptional modifications, with 2'-O-methylation being one of the most abundant. nih.govwikipedia.org These modifications are not randomly distributed but are concentrated in functionally critical regions of the ribosome, such as the decoding center and the peptidyl transferase center. nih.gov The precise placement of these methyl groups is guided by small nucleolar RNAs (snoRNAs) that are part of a ribonucleoprotein complex. nih.govfrontiersin.org
While initially thought to be constitutive and primarily for structural stabilization, it is now clear that rRNA 2'-O-methylation is a dynamic process that contributes to the heterogeneity of the ribosome population and plays a regulatory role in protein synthesis. nih.gov This modification protects rRNA from hydrolysis, thereby increasing its stability and longevity within the cell. wikipedia.org
| Location in Ribosome | Function of 2'-O-Methylation | Impact on Ribosomal Function |
| Decoding Center | Structural stabilization, interaction with ligands | Affects translational fidelity and efficiency |
| Peptidyl Transferase Center | Structural stabilization | Influences peptide bond formation |
| General rRNA structure | Protection from hydrolysis | Increases ribosome stability |
| Initiation factor binding sites | Modulates binding affinity | Regulates translation initiation and start codon selection |
Applications in Advanced Oligonucleotide Design and Nucleic Acid Engineering
Design of Modified Antisense Oligonucleotides
Antisense oligonucleotides (ASOs) are synthetic single-stranded nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. nih.govmybiosource.com The introduction of 2'-O-methyl modifications is a key strategy in the development of second-generation ASOs, overcoming many limitations of earlier constructs. nih.govnih.gov
Enhancing Target Recognition and Binding Affinity
The incorporation of 2'-O-methylated nucleotides significantly enhances the binding affinity of an antisense oligonucleotide for its complementary RNA target. nih.govgenelink.com This increased affinity is primarily due to the 2'-OMe group locking the sugar into an RNA-like C3'-endo conformation, which is favorable for binding to RNA. nih.gov This pre-organization reduces the entropic penalty of hybridization.
The enhanced binding stability is quantitatively measured by an increase in the melting temperature (Tm) of the ASO-RNA duplex. Research has shown that each incorporation of a 2'-O-methyl nucleotide can increase the Tm by approximately 1.3°C compared to an unmodified DNA/RNA duplex. genelink.com This allows for the use of shorter, more specific ASO sequences while maintaining strong target binding. nih.gov The increased affinity also contributes to faster hybridization kinetics, with 2'-O-methyl modified probes binding to RNA targets more rapidly than their 2'-deoxy counterparts. nih.govnih.gov
| Modification Property | Finding | Reference |
| Binding Affinity (Tm) | Increases Tm by ~1.3°C per 2'-OMe modification. | genelink.com |
| Duplex Stability | Forms more stable duplexes with RNA than unmodified DNA ASOs. | nih.govgoogle.com |
| Hybridization Kinetics | Binds to RNA targets faster than 2'-deoxy oligonucleotide probes. | nih.govnih.gov |
Improving Nuclease Stability of Antisense Constructs
A major hurdle for in vivo applications of oligonucleotides is their rapid degradation by cellular nucleases. google.com The 2'-O-methyl modification provides substantial resistance to nuclease digestion. nih.govgenelink.comnih.gov This steric hindrance at the 2' position protects the phosphodiester backbone from enzymatic cleavage.
Studies comparing modified and unmodified oligonucleotides have demonstrated a dramatic increase in stability. For instance, while an unmodified oligonucleotide may be substantially degraded within 24 hours in the presence of serum, a 2'-O-methyl modified version can exhibit a half-life exceeding 72 hours under similar conditions. nih.gov This enhanced stability ensures a longer duration of action for the antisense agent within the body. When combined with a phosphorothioate (B77711) (PS) backbone, another modification that confers nuclease resistance, the resulting "Me-S-ODN" constructs are exceptionally stable. nih.gov
| Construct Type | Stability in Serum | Reference |
| Unmodified Oligonucleotide | Substantially degraded within 24 hours | nih.gov |
| 2'-O-Methyl Modified Oligonucleotide | Half-life > 72 hours | nih.gov |
Engineering of Catalytic Ribozymes
Ribozymes are RNA molecules capable of catalyzing specific biochemical reactions. The site-specific incorporation of 2'-O-methyl nucleotides is a valuable technique for probing their structure-function relationships and enhancing their therapeutic potential.
Site-Specific Incorporation for Enhanced Activity and Stability
While the 2'-hydroxyl group is often essential for catalysis, strategic replacement with a 2'-O-methyl group can yield important insights and improved properties. nih.gov In studies of the Varkud satellite (VS) ribozyme, replacing specific 2'-hydroxyl groups with 2'-O-methyl groups has been used to identify critical functional groups. nih.gov For example, while removing the 2'-hydroxyl at position A621 in the substrate significantly inhibited the ribozyme's catalytic activity, substituting it with a 2'-O-methyl group led to a recovery of that activity. nih.gov This finding suggests that the 2'-oxygen atom itself, rather than the hydroxyl proton, is the key element for an important contact within the ribozyme's active site. nih.gov Furthermore, modifications at certain positions within hammerhead ribozymes have been shown to increase their biological stability and half-life. nih.gov
Structure-Activity Relationship Studies in Ribozyme Cores
The selective substitution of 2'-O-methyl nucleotides allows researchers to dissect the role of individual 2'-hydroxyl groups in the catalytic core of a ribozyme. nih.gov However, recent studies caution that 2'-O-methylation can cause significant structural changes in the ribozyme active site. biorxiv.orgresearchgate.net The assumption that this modification simply stabilizes a catalytically relevant conformation may be an oversimplification. biorxiv.org Atomistic simulations have revealed that the geometry observed in a 2'-O-methylated active site may not be representative of the natural, unmodified state, challenging the interpretation of some structural data. biorxiv.orgresearchgate.net These findings highlight the complexity of such modifications and underscore the need for careful interpretation when using them to infer reaction mechanisms.
Development of Nucleic Acid Probes and Diagnostic Tools
The superior properties of 2'-O-methylated oligonucleotides make them ideal for the development of sensitive and specific nucleic acid probes for diagnostic and research applications. nih.govresearchgate.net These probes, often designed as "molecular beacons," can detect and visualize specific RNA sequences in homogeneous assays and even in living cells. nih.govnih.gov
2'-O-methyl probes exhibit higher affinity for RNA targets, allowing them to bind more strongly and specifically than traditional DNA probes. nih.gov They also demonstrate faster hybridization rates; a 2'-O-methyl molecular beacon was found to bind its RNA target 1.3 times more quickly than its 2'-deoxy equivalent. nih.gov This enhanced affinity means shorter probes can be used, which improves the ability to discriminate between perfectly matched targets and those with single-base mismatches. nih.gov When used on diagnostic biochips, 2'-O-methyl probes have been shown to produce fluorescent signals that are, on average, twice as high as those from corresponding DNA probes, leading to greater sensitivity. researchgate.net Their nuclease resistance and efficient nuclear accumulation after microinjection make them well-suited for dynamic studies of RNA in living cells. nih.gov
Modulation of Gene Expression through RNA-Based Technologies (e.g., siRNA, miRNA)
One of the primary benefits of the 2'-OMe modification is the enhancement of nuclease resistance. genelink.comnih.gov Unmodified siRNAs are susceptible to degradation by nucleases present in biological fluids, which limits their in vivo applications. The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from enzymatic cleavage and thereby increasing the half-life of the siRNA. nih.gov
Research has also shown that specific 2'-OMe modification patterns within the "seed region" (nucleotides 2-8) of the guide strand can mitigate off-target effects. researchgate.net Off-target effects arise when the siRNA imperfectly binds to and silences unintended mRNAs. Judicious use of 2'-OMe modifications can reduce these unintended interactions without compromising the on-target silencing activity. researchgate.net
| Property | Effect of 2'-O-Methyl Modification | Reference |
| Nuclease Resistance | Increased | genelink.comnih.gov |
| Thermal Stability (Tm) | Increased by 0.5-0.7°C per modification | meddocsonline.org |
| Duplex Geometry | Favors A-form helix | nih.gov |
| Antisense Strand Modification | Can abolish activity if fully modified | meddocsonline.org |
| Off-Target Effects | Can be mitigated by strategic placement | researchgate.net |
Applications in G-Quadruplex Structure Formation and Stabilization
G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences. These structures are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomere integrity. The unique structural features of G-quadruplexes make them attractive targets for therapeutic intervention, and modified nucleosides like 2'-O-Methyl-2,5'-anhydrouridine can play a role in their formation and stabilization.
The incorporation of modified nucleosides, including those with 2'-O-methyl groups, into G-quadruplex-forming oligonucleotides has been explored to enhance their stability and biological activity. acs.org The stability of a G-quadruplex is a key factor for its potential therapeutic use. acs.org
Studies have demonstrated that the introduction of L-nucleoside derivatives, which can include 2'-O-methyl modifications, into a G-quadruplex structure can result in stable parallel-stranded tetramolecular G-quadruplexes. acs.org Circular dichroism (CD) spectroscopy is a key technique used to characterize the formation and topology of these structures. The CD spectra of G-quadruplexes containing 2'-O-methylated L-uridine have shown the characteristic signature of a parallel G-quadruplex. acs.org
Furthermore, the resistance of these modified G-quadruplexes to nuclease degradation is a significant advantage. Assays using enzymes like snake venom phosphodiesterase have shown that G-quadruplexes functionalized with 2'-O-methyl-L-uridine at the 3'-end exhibit enhanced stability against enzymatic cleavage compared to their unmodified counterparts. acs.org This increased nuclease resistance is crucial for the development of G-quadruplex-based aptamers and therapeutic agents that can persist in a biological environment.
The ability to synthesize and incorporate these modified nucleosides into oligonucleotides allows for the rational design of G-quadruplex structures with tailored properties. acs.org This includes modulating their thermal stability, nuclease resistance, and ultimately their biological function. The development of ligands that can selectively bind to and stabilize G-quadruplex structures is an active area of research, and oligonucleotides containing modified nucleosides are valuable tools in these investigations. nih.gov
| Feature | Impact of 2'-O-Methyl-L-uridine Incorporation in G-Quadruplexes | Reference |
| Structure Formation | Confirmed formation of parallel-stranded G-quadruplexes | acs.org |
| Nuclease Stability | Increased resistance to snake venom phosphodiesterase | acs.org |
| Therapeutic Potential | Enhanced stability is a key element for therapeutic applications | acs.org |
Advanced Analytical and Computational Methodologies for Characterization of 2 O Methyl 2,5 Anhydrouridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and conformation of nucleoside derivatives. The covalent bridge in 2'-O-Methyl-2,5'-anhydrouridine significantly constrains the molecule's flexibility, leading to distinct NMR spectral features compared to its parent nucleoside, 2'-O-methyluridine.
Proton (¹H), carbon-¹³ (¹³C), and phosphorus-³¹ (³¹P) NMR provide fundamental information for structural verification and conformational analysis.
¹H NMR: The proton spectrum reveals key information about the sugar pucker and the orientation around the glycosidic bond. Due to the rigid anhydro linkage, the coupling constants (J-values) between the sugar protons are expected to be significantly different from those of flexible nucleosides. For instance, studies on similar 2'-anhydronucleosides have shown that these compounds are conformationally quite rigid in solution. nih.gov The chemical shifts of the sugar protons (H1' to H5') and the base protons (H5 and H6) are used to confirm the identity of the compound. The presence of the 2'-O-methyl group would be confirmed by a characteristic singlet peak in the upfield region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts of the sugar carbons (C1' to C5'), the base carbons, and the methyl carbon provide complementary data for structural confirmation. The constrained nature of the furanose ring due to the anhydro bridge significantly influences the ¹³C chemical shifts, making it a sensitive probe of the local conformation. bas.bgresearchgate.net
³¹P NMR: When this compound is incorporated into an oligonucleotide, ³¹P NMR spectroscopy is used to probe the conformation of the phosphodiester backbone. The chemical shifts of the phosphorus atoms are sensitive to the torsional angles of the backbone, providing insights into the helical structure of the nucleic acid.
A complete assignment of all proton and carbon signals is typically achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded protons and carbons. bas.bg
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques used to determine the spatial proximity of protons, which is crucial for detailed conformational analysis.
NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other (typically within 5 Å). bas.bg For this compound, key NOE/ROE correlations would be expected between the base protons and the sugar protons. The presence or absence of an NOE between the H6 proton of the uracil (B121893) base and the H1' or H2' protons of the sugar ring can definitively establish the syn or anti conformation around the glycosidic bond. However, the anhydro linkage in this molecule locks the conformation, and NOESY/ROESY would serve to confirm this fixed arrangement. The analysis of such spectra in related rigid nucleosides has confirmed that their solution conformation can be determined with high precision. nih.govrsc.org
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides unparalleled, high-resolution information about the three-dimensional structure of a molecule in its crystalline state. youtube.com For a conformationally constrained molecule like this compound, a crystal structure would offer precise measurements of bond lengths, bond angles, and torsional angles.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for analyzing the secondary structure of macromolecules like nucleic acids. capes.gov.br
Mass Spectrometry Techniques for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the precise determination of molecular weight and the assessment of sample purity. nih.gov
For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, which would confirm its molecular weight.
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. Characteristic fragmentation of nucleosides involves the cleavage of the glycosidic bond, resulting in ions corresponding to the base and the sugar moiety. nih.gov This technique is also invaluable for verifying the correct incorporation of the modified nucleoside into a synthetic oligonucleotide chain.
Molecular Dynamics Simulations and Computational Chemistry
Molecular dynamics (MD) simulations and computational chemistry provide a powerful in-silico approach to complement experimental data and to gain deeper insights into the structural and dynamic properties of molecules. princeton.edu
Predicting Conformational Preferences and Dynamics
The constrained bicyclic structure of this compound derivatives significantly influences their conformational landscape. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in exploring the accessible conformations and the dynamics of their interconversion.
Molecular dynamics simulations allow for the exploration of the potential energy surface of these molecules, identifying low-energy conformations and the transition states between them. nih.govyoutube.com By calculating key dihedral angles and interatomic distances over time, a detailed picture of the molecule's flexibility and preferred shapes emerges. For instance, the pseudorotational phase angle (P) of the sugar ring, a key descriptor of its conformation, can be tracked throughout a simulation to quantify the dominant pucker state.
Table 1: Predicted Conformational Parameters of this compound
| Parameter | Predicted Value/Range | Method |
| Sugar Pucker (Pseudorotational Phase Angle, P) | C1'-exo to C2'-endo range | Molecular Dynamics Simulations |
| Glycosidic Torsion Angle (χ) | Anti conformation | Molecular Dynamics Simulations |
| Backbone Dihedral Angles (α, β, γ, δ, ε, ζ) | Constrained due to anhydro bridge | Energy Minimization and MD |
| 2'-O-Methyl Group Orientation | Predominantly oriented away from the furanose ring | Steric and Electrostatic Calculations |
This table presents hypothetical data based on the expected conformational effects of the anhydro bridge and 2'-O-methylation for illustrative purposes.
Simulating Nucleic Acid Hybridization and Interactions
The conformational rigidity of this compound has profound implications for its behavior when incorporated into oligonucleotides. Computational simulations are crucial for predicting how this modification affects the structure, stability, and binding properties of DNA and RNA duplexes.
Molecular dynamics simulations of oligonucleotides containing this compound can provide insights into:
Duplex Stability: By calculating the binding free energy, often using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA), it's possible to predict whether the modification stabilizes or destabilizes the nucleic acid duplex. nih.gov The pre-organized conformation of the modified nucleoside can reduce the entropic penalty of hybridization, potentially leading to increased thermal stability (higher melting temperature, Tm). The 2'-O-methyl group itself is known to increase the stability of RNA helices. nih.gov
Helical Geometry: The incorporation of this constrained nucleoside can induce local perturbations in the helical parameters of a DNA or RNA duplex. Simulations can quantify changes in parameters such as rise, twist, and slide, revealing the structural impact of the modification.
Interaction with Other Molecules: Understanding how oligonucleotides containing this compound interact with proteins or other nucleic acids is critical for their application. nih.govnih.govmdpi.com Docking studies and MD simulations can model these interactions, identifying key binding residues and predicting the affinity of the interaction. nih.gov The unique shape conferred by the modification can enhance specificity and binding affinity to target proteins.
The ability to simulate the entire hybridization process, from single strands to a fully formed duplex, provides a dynamic view of how the modified nucleotide influences the pathway of association. nih.gov These simulations can reveal intermediate states and the kinetics of duplex formation, offering a level of detail that is often inaccessible through experimental methods alone. nih.gov
Table 2: Simulated Hybridization Properties of Oligonucleotides Containing this compound
| Property | Predicted Effect | Simulation Technique |
| Duplex Melting Temperature (Tm) | Increased | Molecular Dynamics with Thermodynamic Integration |
| Binding Free Energy (ΔG°bind) | More favorable (more negative) | MM-GBSA/MM-PBSA calculations |
| Local Helical Conformation | Minor perturbations to A-form geometry | Analysis of MD trajectories |
| Resistance to Nuclease Degradation | Increased | Modeling interactions with nuclease enzymes |
This table presents hypothetical data based on the known effects of similar modifications for illustrative purposes.
Emerging Research Frontiers and Future Perspectives
Exploration of Diverse 2'-O-Substituents on Anhydronucleoside Scaffolds
The 2'-hydroxyl group of the ribonucleoside sugar is a primary target for chemical modification, and this holds true for anhydronucleoside scaffolds. The introduction of various substituents at this position can dramatically alter the properties of the resulting nucleic acid. The 2'-O-methyl group, as seen in 2'-O-Methyl-2,5'-anhydrouridine, is a naturally occurring modification in RNA that can increase the stability of RNA duplexes and protect against nuclease degradation. nih.gov Research has shown that 2'-O-methylation can block the 2'-position from acting as a proton donor, thereby preventing RNA hydrolysis and increasing the molecule's lifetime. nih.gov
Scientists are actively exploring a range of other 2'-substituents to impart specific functionalities. For instance, 2'-amino-LNA (Locked Nucleic Acid) scaffolds are used to attach various tags, including fluorescent dyes, for diagnostic and imaging purposes. nih.gov The attachment of fluorescent groups to the 2'-amino position can lead to high fluorescent quantum yields and remarkable sensitivity to target binding. nih.gov Other modifications include the 2'-fluoro group, as seen in 2'-fluoroarabinonucleic acid (2'F-ANA), which creates hybrids with RNA capable of activating RNase H for therapeutic applications. researchgate.net Furthermore, the 2'-methylseleno group has been introduced into RNA oligonucleotides to aid in X-ray crystallography for three-dimensional structure determination. oup.com
Table 1: Examples of 2'-Substituents and Their Impact on Anhydronucleoside Properties
| 2'-Substituent | Example Compound/Class | Primary Impact/Application | Reference |
|---|---|---|---|
| -OCH₃ (Methyl) | 2'-O-Methyl-guanosine | Increases thermal stability, nuclease resistance, stabilizes Z-RNA conformation. | mdpi.com |
| -F (Fluoro) | 2'-fluoroarabinonucleic acid (2'F-ANA) | Forms hybrids with RNA that activate RNase H. | researchgate.net |
| -NH₂ (Amino) | 2'-amino-LNA | Allows for post-synthesis attachment of functional tags (e.g., fluorophores) for diagnostics and imaging. | nih.gov |
| -SeCH₃ (Methylseleno) | 2'-methylseleno-adenosine | Facilitates X-ray crystallographic phasing for 3D structure determination. | oup.com |
Development of Novel Anhydronucleoside Isomers for Unique Structural Constraints
Isomers, molecules with the same chemical formula but different arrangements of atoms, are fundamental to creating novel molecular structures with distinct properties. nih.gov In the field of nucleic acids, the development of novel anhydronucleoside isomers is a key strategy for imposing unique structural constraints. These isomers can be designed to target specific sequences or structures, such as the base pair conversion sites in duplex DNA that can hinder stable triplex formation. rsc.org
A prominent example is the development of arabinonucleic acids (ANA), which are stereoisomers of RNA where the configuration at the C2' position is inverted. researchgate.net This change in stereochemistry leads to a unique nucleic acid structure with different conformational preferences and biological activities. researchgate.net The design and synthesis of structural isomers based on asymmetric units can lead to molecules with different symmetries and, consequently, varied physical and optical properties. nih.govmdpi.com This approach allows for the creation of controllable and adjustable target molecules, providing a powerful tool for developing nucleic acids with highly specific functions. nih.gov
Integration into Complex RNA Structures and RNA-Protein Complexes
RNA molecules fold into complex three-dimensional structures to perform their diverse biological functions, often in concert with proteins to form ribonucleoprotein (RNP) complexes. nih.gov The integration of modified nucleotides, including anhydronucleosides, into these complex structures is a frontier in understanding and manipulating RNA function. The rigid conformation of an anhydronucleoside can pre-organize the sugar-phosphate backbone, directing the folding pathway of an RNA molecule or stabilizing a particular structural motif.
Advancements in Stereoselective Synthesis of Modified Anhydronucleosides
The biological activity of nucleoside analogues is critically dependent on their stereochemistry. Consequently, advancements in stereoselective synthesis—methods that control the three-dimensional arrangement of atoms—are paramount for the field. nih.gov The creation of modified anhydronucleosides requires precise control over multiple chiral centers.
Recent years have seen significant progress in the methods used to synthesize these complex molecules. Transition-metal-catalyzed glycosylation reactions have emerged as a powerful and versatile tool for the stereoselective formation of the crucial C-glycosidic bond. researchgate.net Additionally, photoredox catalysis offers a mild and efficient alternative for addressing some of the long-standing challenges in carbohydrate chemistry. researchgate.net These advanced synthetic methodologies allow for the efficient and enantioselective production of chiral building blocks, such as α-disubstituted β-homoprolines, which can then be incorporated into larger molecules. nih.gov Such methods are essential for producing structurally pure modified anhydronucleosides for research and therapeutic development. researchgate.netsci-hub.se
Potential for Rational Design of Nucleic Acid Therapeutics with Tuned Properties
The ultimate goal of much of the research into modified nucleosides is the rational design of nucleic acid-based therapeutics with precisely tuned properties. nih.gov By incorporating units like this compound, developers can create therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), with enhanced characteristics. oligotherapeutics.org
Key properties that can be "tuned" include increased resistance to cellular nucleases (which improves stability and duration of action), optimized binding affinity for the target mRNA, and improved specificity to reduce off-target effects. researchgate.net For example, modifications like those in arabinonucleic acids (ANA) and their 2'-fluoro derivatives can create antisense agents that effectively recruit RNase H to cleave the target RNA, a primary mechanism of action for many ASOs. researchgate.net The ability to design these molecules based on a deep understanding of their structure-activity relationships is expanding the repertoire of therapeutic options for a wide range of diseases. nih.gov
常见问题
Q. What are the common synthetic routes for preparing 2'-O-Methyl-2,5'-anhydrouridine, and how can their efficiency be validated experimentally?
The Mitsunobu reaction is widely used to synthesize 2,5'-anhydronucleosides, employing reagents like ethyl azadicarboxylate and triphenylphosphine in the presence of triethylamine . For 2'-O-methyl derivatives, selective protection/deprotection strategies and BSA-mediated cyclization have been optimized to improve yields (e.g., achieving ~70% isolated yields via silica gel chromatography) . Validation involves monitoring reaction progress using TLC or HPLC, followed by structural confirmation via H/C NMR and mass spectrometry. Purity should be assessed using reverse-phase HPLC with UV detection at 260 nm .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm the absence of hydroxyl protons at the 2'-position and verify the anhydrouridine ring structure.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect potential byproducts.
- HPLC : Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to assess purity (>98%) and identify impurities .
Q. How does this compound exhibit antiviral activity, and what assays are used to evaluate its efficacy?
The compound inhibits viral replication by targeting RNA polymerases or ribozymes. Its 2'-O-methyl group enhances nuclease resistance, while the anhydrouridine moiety disrupts base pairing . Standard assays include:
- Cell-based antiviral assays : Measure viral load reduction (e.g., HCV replicon systems) .
- Ribozyme cleavage assays : Monitor substrate cleavage efficiency in modified ribozymes .
- Cytotoxicity profiling : CC50/EC50 ratios to determine selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?
Byproduct analysis via LC-MS and H NMR can identify side reactions (e.g., incomplete methylation or ring-opening). Optimization strategies include:
Q. What computational approaches are suitable for predicting the stability and binding affinity of this compound in RNA complexes?
Molecular dynamics (MD) simulations and density functional theory (DFT) can model:
Q. How can contradictory data on the compound’s bioactivity be resolved across different experimental systems?
Discrepancies may arise from variations in cell lines, assay conditions, or impurity profiles. Solutions include:
Q. What strategies are recommended for analyzing degradation products in long-term stability studies?
Accelerated stability testing (40°C/75% RH for 6 months) combined with:
- HPLC-MS/MS : Identify degradation products (e.g., hydrolysis of the anhydrouridine ring).
- Kinetic modeling : Predict shelf-life using Arrhenius equations. Storage at -80°C in anhydrous DMSO is advised to minimize hydrolysis .
Methodological Guidelines
Q. How should researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Systematic modifications : Synthesize analogs with variations at the 2'-O-methyl, 5'-OH, or base positions.
- Biological testing : Compare antiviral potency, cytotoxicity, and nuclease stability across analogs.
- Statistical analysis : Use multivariate regression to correlate structural features with activity .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
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